molecular formula C20H16Cl2N2O4S B3557955 2-CHLORO-3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

2-CHLORO-3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Cat. No.: B3557955
M. Wt: 451.3 g/mol
InChI Key: VLSSKHUPIUKHKR-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperazine ring, a naphthalene core, and sulfonyl and chloro substituents

Properties

IUPAC Name

2-chloro-3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c21-13-5-7-14(8-6-13)29(27,28)24-11-9-23(10-12-24)18-17(22)19(25)15-3-1-2-4-16(15)20(18)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSSKHUPIUKHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. The process would be optimized for yield and purity, ensuring that the reaction conditions are tightly controlled to minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the naphthalene core, converting them to alcohols.

    Substitution: The chloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the naphthalene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Medicine: Potential applications in medicinal chemistry include the development of new drugs with antimicrobial, antiviral, or anticancer properties. The sulfonyl and chloro groups are known to enhance the biological activity of compounds.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The sulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-chloro-3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-1,4-dihydronaphthalene-1,4-dione is unique due to its naphthalene core, which provides additional sites for chemical modification and potential biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLORO-3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Reactant of Route 2
Reactant of Route 2
2-CHLORO-3-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

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